molecular formula C7H7N3 B189251 1H-Indazol-3-amine CAS No. 874-05-5

1H-Indazol-3-amine

Cat. No. B189251
CAS RN: 874-05-5
M. Wt: 133.15 g/mol
InChI Key: YDTDKKULPWTHRV-UHFFFAOYSA-N
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Description

1H-Indazol-3-amine, also known as 3-Amino-1H-indazole, is a heterocyclic aromatic organic compound . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .


Synthesis Analysis

1H-Indazol-3-amine derivatives have been synthesized using a molecular hybridization strategy . A series of these derivatives were designed and evaluated for their inhibitory activities against human cancer cell lines . The synthesis of 1H-Indazol-3-amine involves various strategies, including the use of a synergistic cobalt and copper catalytic system .


Molecular Structure Analysis

The molecular structure of 1H-Indazol-3-amine consists of a pyrazole ring fused with a benzene ring . It has three hydrogen bond acceptors and donors, and no freely rotating bonds .


Chemical Reactions Analysis

1H-Indazol-3-amine derivatives have been evaluated for their inhibitory activities against human cancer cell lines . The derivatives were found to have great antitumor activity .


Physical And Chemical Properties Analysis

1H-Indazol-3-amine has a density of 1.4±0.1 g/cm3, a boiling point of 376.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 97.4±3.0 cm3 .

Scientific Research Applications

Application 1: Antitumor Activity

  • Specific Scientific Field : Oncology
  • Summary of the Application : 1H-Indazol-3-amine derivatives have been studied for their potential antitumor activity. A series of these derivatives were designed and synthesized by a molecular hybridization strategy .
  • Methods of Application or Experimental Procedures : The inhibitory activities of these compounds were evaluated against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
  • Results or Outcomes : Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Application 2: Tyrosine Kinase Inhibitor

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : The 1H-indazole-3-amine structure is an effective hinge-binding fragment in Linifanib, a drug that binds effectively with the hinge region of tyrosine kinase .
  • Methods of Application or Experimental Procedures : This application involves the use of Linifanib, a drug that contains the 1H-indazole-3-amine structure, to inhibit the activity of tyrosine kinase .
  • Results or Outcomes : The inhibition of tyrosine kinase can have various therapeutic effects, including the treatment of certain types of cancer .

Application 3: Antihypertensive, Antidepressant, Anti-inflammatory, and Antibacterial Agent

  • Specific Scientific Field : Pharmacology
  • Summary of the Application : Indazole-containing heterocyclic compounds, including those with a 1H-indazole-3-amine structure, have a wide variety of medicinal applications .
  • Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for the treatment of various conditions, including hypertension, depression, inflammation, and bacterial infections .
  • Results or Outcomes : The use of these drugs can lead to the alleviation of the symptoms associated with these conditions .

Application 4: Anti-HIV Agent

  • Specific Scientific Field : Virology
  • Summary of the Application : Indazole structures, including 1H-Indazol-3-amine, have shown potential as anti-HIV agents .
  • Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for the treatment of HIV .
  • Results or Outcomes : The use of these drugs can lead to the inhibition of HIV replication .

Application 5: Serotonin 5-HT3 Receptor Antagonist

  • Specific Scientific Field : Neuropharmacology
  • Summary of the Application : 1H-Indazol-3-amine structures have been found to act as antagonists for the serotonin 5-HT3 receptor .
  • Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for conditions related to the serotonin 5-HT3 receptor, such as certain types of nausea and vomiting .
  • Results or Outcomes : The use of these drugs can lead to the alleviation of symptoms associated with these conditions .

Application 6: Anti-Platelet Agent

  • Specific Scientific Field : Hematology
  • Summary of the Application : Indazole structures, including 1H-Indazol-3-amine, have shown potential as anti-platelet agents .
  • Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for the prevention of blood clots .
  • Results or Outcomes : The use of these drugs can lead to the prevention of blood clot formation .

Safety And Hazards

1H-Indazol-3-amine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Indazole derivatives, including 1H-Indazol-3-amine, have diverse biological activities and have attracted great attention due to their potential in drug development . Future research could focus on exploring the medicinal properties of 1H-Indazol-3-amine for the treatment of various pathological conditions .

properties

IUPAC Name

1H-indazol-3-amine
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InChI

InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDKKULPWTHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061243
Record name 1H-Indazol-3-amine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Indazol-3-amine

CAS RN

874-05-5
Record name 1H-Indazol-3-amine
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Record name 1H-Indazol-3-amine
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Record name 1H-Indazol-3-amine
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Record name 1H-Indazol-3-amine
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Record name 1H-Indazol-3-amine
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Record name 1H-Indazol-3-amine
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Synthesis routes and methods I

Procedure details

2-Fluorobenzonitrile (605 mg, 5 mmol) and 85% aqueous hydrazine hydrate (352 mg, 6 mmol) were mixed with 1-butanol (3 mL). The mixture was heated at reflux with stirring for 5 h then cooled to room temperature. The resulting precipitate was collected by filtration and washed with dichloromethane and the filter cake was dried in vacuo to give 3-amino benzpyrazole (293 mg, 44%).
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Synthesis routes and methods II

Procedure details

is prepared by reacting anthranilonitrile with hydroxylamine, and the amidoxime thus prepared is then reacted with ester to produce a 3-aminoindazole of the following formula (3):
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Synthesis routes and methods III

Procedure details

Indazole (XV) is treated with hydrazine in an organic solvent such as THF, dioxane or dichloromethane, at a temperature in the range of about 0° C. to about 25° C., to yield the corresponding indazole (IV).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
J Cui, X Peng, D Gao, Y Dai, J Ai, Y Li - Bioorganic & Medicinal Chemistry …, 2017 - Elsevier
Fibroblast growth factor receptor (FGFR) is a potential target for cancer therapy because of its critical role in promoting cancer formation and progression. In a continuing effort to …
Number of citations: 20 www.sciencedirect.com
Y Shan, J Dong, X Pan, L Zhang, J Zhang… - European Journal of …, 2015 - Elsevier
… 1H-indazol-3-amine of linifanib has received much attention as a novel HBF interacting with … 1H-indazol-3-amine has been incorporated as novel HBF of Bcr-Abl inhibitors (Fig. 2). In …
Number of citations: 21 www.sciencedirect.com
X Pan, L Liang, Y Sun, R Si, Q Zhang, J Wang… - European Journal of …, 2019 - Elsevier
… 1H-indazol-3-amine has received much attention as a novel fragment to interact with the hinge region of tyrosine kinase [14]. Consequently, 1H-indazol-3-amine … -1H-indazol-3-amine's …
Number of citations: 6 www.sciencedirect.com
Y Sun, Y Shan, C Li, R Si, X Pan, B Wang… - European Journal of …, 2017 - Elsevier
… substituted aniline and 1H-indazol-3-amine was … 1H-indazol-3-amine for improving the simultaneous inhibition of these multiple inhibitors. This study identified that 1H-indazol-3-amine …
Number of citations: 29 www.sciencedirect.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
… benzoates 36 or 2-azidobenzoic acids 36 give 1H-indazol-3-ols 37 in good yields;[287] on the other hand, 2-azidobenzonitrile reacts with hydrazine hydrate to yield 1H-indazol-3amine.[…
Number of citations: 90 www.thieme-connect.com
MS Sajadi, A Darehkordi, SMS Hosseini - Tetrahedron, 2021 - Elsevier
… A fast and convenient method for synthesis of N-aryl-1H-indazol-3-amine and N-aryl-3H-indazol-3-imine compounds has been described via intramolecular oxidative cyclization of the 2-…
Number of citations: 2 www.sciencedirect.com
J Lu, X Zhou, Y Xu, S Yue, X Ji… - Journal of Chemical …, 2017 - journals.sagepub.com
… The filter cake was washed with water, and dried to afford 14.50 g of 4-morpholino-1H-indazol-3-amine: Yield 97.0%; mp 206–208 C; IR (νmax, cm–1) KBr: 3475 (NH2), 3374 (NH2), …
Number of citations: 4 journals.sagepub.com
S Bepary, IK Yoon, GH Lee - Bulletin of the Korean Chemical …, 2016 - researchgate.net
PI3Kγ isozyme has been found to show important functions in various immune cells like mast cells, neutrophils, dendritic cells, B cells, and T cells, which are considered to be crucial …
Number of citations: 3 www.researchgate.net
Y Dai, K Hartandi, Z Ji, AA Ahmed… - Journal of medicinal …, 2007 - ACS Publications
… 4-Iodo-1-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine (20c). A mixture of hydrazine … 4-(4-Aminophenyl)-1-methyl-1H-indazol-3-amine (21a). A mixture of 20a (2.50 g, 9.16 mmol)…
Number of citations: 225 pubs.acs.org
VV Shinde, YT Jeong - Tetrahedron, 2016 - Elsevier
… investigated using different aldehydes, 1H-indazol-3-amine, and malononitrile for library validation. We first examined the reaction of 1H-indazol-3-amine 1a, 4-methylbenzaldehyde 2a, …
Number of citations: 21 www.sciencedirect.com

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